molecular formula C22H18F3N3O2 B2920692 2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide CAS No. 1203149-64-7

2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide

Cat. No.: B2920692
CAS No.: 1203149-64-7
M. Wt: 413.4
InChI Key: KZOJXEBAYCSPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide is a complex organic compound characterized by the presence of functional groups including amides, ureas, and trifluoromethyl phenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide typically involves multi-step reactions starting from basic aromatic precursors. One common approach involves:

  • Formation of Urea Derivative: : The initial step might involve the reaction of a trifluoromethyl phenyl isocyanate with an aniline derivative to form a substituted urea.

  • Amidation Reaction: : This urea derivative can then undergo an amidation reaction with 2-methylbenzoyl chloride in the presence of a base like triethylamine, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production methods would likely focus on optimizing yield and purity. This could involve:

  • Batch Processes: : Using controlled batch processes to handle intermediate steps.

  • Catalysts and Optimized Conditions: : Employing catalysts to increase reaction efficiency and applying optimized temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide can undergo various types of chemical reactions:

  • Oxidation: : It might be oxidized under strong oxidizing conditions, leading to breakdown products useful for studying its stability.

  • Reduction: : Reduction reactions could target the urea or amide functionalities, modifying the compound's properties.

  • Substitution: : Given the aromatic rings, electrophilic substitution reactions could introduce new substituents.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation or using reducing agents such as sodium borohydride.

  • Substitution: : Electrophiles such as bromine or chlorinating agents.

Major Products Formed

  • Oxidation: : Various carboxylic acid derivatives or simple aromatic carboxylates.

  • Reduction: : Amino derivatives or reduced amide functionalities.

  • Substitution: : Halo-derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Analytical Standards: : Used as a standard in analytical techniques such as HPLC or GC-MS.

  • Reagent: : Employed as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology

  • Biomolecular Probes: : Potential use as a probe for studying protein-ligand interactions.

Medicine

  • Pharmacology: : Its structure suggests possible development into pharmaceutical agents targeting specific proteins or enzymes.

Industry

  • Material Science: : Components in the synthesis of high-performance materials, coatings, or polymers.

Mechanism of Action

2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide's mechanism of action in biological systems might involve:

  • Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.

  • Pathways: : Modulation of signaling pathways, resulting in altered cellular responses.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

When compared to similar compounds:

  • Enhanced Fluorine Effects: : The trifluoromethyl group may confer enhanced stability and lipophilicity.

  • Unique Substituent Combinations: : The presence of both urea and amide groups could afford a unique interaction profile with biological targets.

List of Similar Compounds

  • N-phenylureido Derivatives: : These compounds share the urea linkage and phenyl groups.

  • Benzamides with Substituents: : Various benzamide derivatives that differ in substituent groups.

This compound's unique structural features and versatility in chemical reactions make it a promising candidate for further research and application in various scientific domains.

Properties

IUPAC Name

2-methyl-N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2/c1-14-8-2-3-9-15(14)20(29)26-18-12-6-7-13-19(18)28-21(30)27-17-11-5-4-10-16(17)22(23,24)25/h2-13H,1H3,(H,26,29)(H2,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOJXEBAYCSPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.